3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole
Description
Properties
CAS No. |
2092261-37-3 |
|---|---|
Molecular Formula |
C5H3ClF3NO |
Molecular Weight |
185.53 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
InChI Key |
ITYKRFFFXOSWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CCl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Tandem Cycloisomerization/Hydroxyalkylation
A promising approach for constructing the oxazole core involves tandem cycloisomerization and hydroxyalkylation reactions. As demonstrated by Li et al., Zn(OTf)₂-catalyzed reactions between N-propargylamides and trifluoropyruvates yield oxazoles with CF₃-substituted alcohol units. For 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole, this method could be adapted by substituting the hydroxyalkylation step with a chloromethylation process.
Reaction Conditions
-
Catalyst : Zn(OTf)₂ (15 mol%)
-
Solvent : 1,2-Dichloroethane (DCE)
-
Temperature : 70°C
-
Time : 12 hours
By replacing trifluoropyruvates with chlorinated analogs (e.g., chloroacetyl derivatives), the hydroxyalkylation intermediate could instead introduce a chloromethyl group. This hypothesis is supported by the adaptability of Zn(OTf)₂ in activating alkynes for cyclization.
Cycloaddition of Nitrile Oxides and Dichloropropenes
The [3+2] cycloaddition between nitrile oxides and dichloropropenes offers a regioselective pathway to chloromethyl-substituted oxazoles. For example, this compound could arise from the reaction of a trifluoromethyl-substituted nitrile oxide with 1,3-dichloropropene.
Key Considerations
-
Regioselectivity : The dichloropropene isomer dictates substituent positioning. 1,3-Dichloropropene favors chloromethyl groups at position 3.
-
Substituent Compatibility : Electron-withdrawing trifluoromethyl groups stabilize the nitrile oxide, enhancing reaction efficiency.
Post-Cyclization Functionalization
Chlorination of Hydroxymethyl Precursors
A two-step strategy involves synthesizing 5-(trifluoromethyl)-1,2-oxazole-3-methanol followed by chlorination. Phosphorus oxychloride (POCl₃) in 1,2-dichloroethane efficiently converts hydroxymethyl groups to chloromethyl groups, as evidenced by the synthesis of 2-chloromethyl-5-trifluoromethyl-oxadiazole.
Optimized Protocol
Direct Chloromethylation via Alkylation
Direct installation of the chloromethyl group can be achieved using chloromethylating agents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether. However, these reagents pose safety risks, necessitating careful handling.
Example Reaction
-
Substrate : 5-(Trifluoromethyl)-1,2-oxazole
-
Reagent : MOMCl, AlCl₃ (Lewis acid)
-
Conditions : 0°C to room temperature, dichloromethane solvent
This method is less explored for oxazoles but is well-documented in aromatic systems.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Zn(OTf)₂-Catalyzed Cycloisomerization
Zn(OTf)₂ activates the alkyne in N-propargylamides, promoting 5-exo-dig cyclization to form oxazoline intermediates. Subsequent hydroxyalkylation with trifluoropyruvates proceeds via a carbonyl-ene mechanism. For chloromethylation, replacing trifluoropyruvates with chloroacetyl equivalents could direct the reaction toward chloromethyl-substituted products.
POCl₃-Mediated Chlorination
The reaction of hydroxymethyl groups with POCl₃ involves nucleophilic substitution, where the hydroxyl oxygen attacks phosphorus, leading to chloride displacement. This mechanism is highly efficient in dichloroethane due to the solvent’s ability to stabilize ionic intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The trifluoromethyl group can engage in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazoles, while oxidation can produce oxazole derivatives with different functional groups.
Scientific Research Applications
3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The chloromethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF3) : Enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to aryl or alkyl substituents .
- Chloromethyl (-CH2Cl) : Provides a reactive site for cross-coupling or substitution reactions, enabling facile derivatization (e.g., nucleophilic displacement with amines or thiols) .
Comparison with Oxadiazole Derivatives
Oxadiazoles often exhibit higher thermal stability and diverse bioactivities but differ in electronic properties due to additional nitrogen atoms .
Biological Activity
3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a chloromethyl group and a trifluoromethyl substituent, is part of a broader class of oxazole derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 192.55 g/mol. The presence of halogenated groups, particularly the trifluoromethyl moiety, enhances its chemical reactivity and influences its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, indicating its potential use as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via mitochondrial pathway |
| A549 | 20 | Apoptosis via mitochondrial pathway |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains. The findings indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 15 µg/mL for Gram-positive bacteria.
- Comparison with Standard Antibiotics : The compound showed comparable activity to standard antibiotics such as penicillin and tetracycline.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 10 | Similar to penicillin |
| Escherichia coli | 12 | Comparable to tetracycline |
Case Studies
In a recent case study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of oxazole compounds and evaluated their biological activities. Among these derivatives, those containing the chloromethyl and trifluoromethyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-halogenated counterparts.
Q & A
Basic Question: What are the recommended synthetic routes for 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of precursors with chloromethyl and trifluoromethyl groups. A method analogous to uses chloromethylating agents (e.g., chloromethyl methyl ether) with Lewis acid catalysts (e.g., zinc iodide) under controlled temperatures (70–80°C). Solvent choice (e.g., PEG-400 in ) and catalyst loading (10 wt% Bleaching Earth Clay) are critical for selectivity and yield optimization. Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid .
Basic Question: How can structural characterization of this compound be performed to confirm its purity and functional groups?
Answer:
Key techniques include:
- IR Spectroscopy : Identify C-Cl (600–800 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- ¹H NMR : Chloromethyl protons (δ 4.5–5.0 ppm as a singlet) and trifluoromethyl-coupled protons (splitting patterns due to J coupling).
- ¹³C NMR : Oxazole carbons (δ 95–110 ppm) and CF₃ (δ 120–125 ppm, quartet due to ¹JCF).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Question: What are the structure-activity relationships (SAR) of this compound compared to other oxazole derivatives in anticancer research?
Answer:
As shown in , trifluoromethyl groups enhance lipophilicity and metabolic stability, while chloromethyl groups act as reactive handles for further functionalization. Compared to 5-(chlorophenyl)-1,2,4-oxadiazole (anticancer IC₅₀: 12 µM), the chloromethyl group in this compound may improve covalent binding to biological targets (e.g., kinases), as seen in analogues with bromine/chlorine substituents . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to oncogenic proteins .
Advanced Question: How do competing reaction pathways affect the regioselectivity of this compound synthesis?
Answer:
Regioselectivity is influenced by:
- Electrophilic substitution : Trifluoromethyl groups direct electrophiles to the 5-position via electron-withdrawing effects.
- Catalyst choice : Lewis acids (e.g., ZnI₂) favor oxazole ring formation over byproducts like nitriles or imines.
- Temperature : Higher temperatures (>80°C) may lead to decomposition of the chloromethyl group, reducing yield. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .
Advanced Question: What analytical methods resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer) arise from:
- Purity : HPLC-MS to rule out impurities (e.g., unreacted precursors).
- Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to assess in vivo relevance. Cross-reference with structural analogs in and for trend validation .
Basic Question: What are the reactivity trends of this compound in nucleophilic substitution reactions?
Answer:
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Trifluoromethyl groups stabilize the oxazole ring against ring-opening. Reaction rates depend on steric hindrance—bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (50–60°C) for substitution .
Advanced Question: How can computational modeling guide the design of this compound derivatives with improved target binding?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with protein targets (e.g., EGFR kinase) to optimize substituent placement.
- ADMET Prediction : Use tools like SwissADME to predict bioavailability and toxicity. Compare with structural data in and for lead optimization .
Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods due to volatile chlorinated intermediates.
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Refer to SDS guidelines in for hazard mitigation .
Advanced Question: How does the electronic nature of the oxazole ring influence the compound's spectroscopic and catalytic properties?
Answer:
The electron-deficient oxazole ring (due to CF₃ and Cl groups) exhibits:
- UV-Vis : λmax shifts (250–270 nm) indicative of π→π* transitions.
- Catalytic applications : Acts as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), where CF₃ enhances electron-withdrawing effects, stabilizing transition states. Compare with analogous oxazole ligands in .
Advanced Question: What strategies mitigate decomposition of this compound during long-term storage?
Answer:
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation.
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for powder storage.
- Moisture control : Use desiccants (silica gel) in sealed containers. Degradation pathways (hydrolysis, photolysis) are detailed in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
